molecular formula C7H15BN2O4 B2559940 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate CAS No. 2096334-18-6

1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate

Cat. No.: B2559940
CAS No.: 2096334-18-6
M. Wt: 202.02
InChI Key: JYFMKTBMMXKIEE-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate is a boronic acid derivative featuring a cyclopropylmethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate typically involves the reaction of cyclopropylmethyl hydrazine with a suitable boronic acid precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to obtain the dihydrate form, ensuring the compound’s stability and usability in various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce boronic alcohols .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-1H-pyrazole-4-boronic acid
  • 1-(Cyclopropylmethyl)-1H-pyrazole-3-boronic acid
  • 1-(Cyclopropylmethyl)-1H-pyrazole-2-boronic acid

Comparison: Compared to these similar compounds, 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

[2-(cyclopropylmethyl)pyrazol-3-yl]boronic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2.2H2O/c11-8(12)7-3-4-9-10(7)5-6-1-2-6;;/h3-4,6,11-12H,1-2,5H2;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFMKTBMMXKIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1CC2CC2)(O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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